Product packaging for Lithium hydride (Li2H)(Cat. No.:CAS No. 12339-13-8)

Lithium hydride (Li2H)

Cat. No.: B3224532
CAS No.: 12339-13-8
M. Wt: 29.9 g/mol
InChI Key: KMXFSVRHSNEWLD-UHFFFAOYSA-N
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Description

Contextualizing Li₂H within Alkali Metal Hydride Chemistry

Alkali metals are known for their propensity to react with hydrogen to form ionic hydrides with the general formula MH. aip.org These compounds, such as lithium hydride (LiH), are stable, salt-like solids characterized by a high melting point and an ionic bond between the alkali metal cation (M⁺) and the hydride anion (H⁻). mdpi.com In this context, Li₂H represents a departure from this norm. It is a metal-rich, covalently bonded molecular complex, a distinct entity from the stable, crystalline LiH. The study of such non-stoichiometric, transient species like Li₂H provides a more complete picture of the interactions possible between alkali metals and hydrogen, moving beyond the well-established chemistry of simple ionic hydrides.

Historical Perspective on Early Theoretical Predictions and Initial Experimental Inquiries of Li₂H

The story of Li₂H is a compelling example of theory preceding experiment. As early as 1968, the existence and stability of the Li₂H molecule were predicted through theoretical calculations using the diatomics-in-molecules approach. researchgate.net These early computational studies suggested that a linear, symmetrical Li-H-Li structure would be stable. researchgate.net It was not until later that the existence of this elusive molecule was experimentally confirmed. Mass spectrometric measurements by Wu and Ihle provided the first experimental proof of a stable Li₂H molecule in the gas phase at high temperatures. mdpi.com These pioneering studies, both theoretical and experimental, laid the groundwork for decades of further research into the properties and behavior of this intriguing molecule.

Distinguishing Li₂H as a Molecular Complex from Stable Alkali Metal Hydrides (e.g., LiH)

The distinction between the molecular complex Li₂H and the stable alkali metal hydride LiH is fundamental to understanding its significance.

Bonding and Structure: LiH is a classic example of an ionic compound, forming a crystalline lattice with a face-centered cubic structure, similar to sodium chloride. mdpi.com The bonding is predominantly electrostatic, resulting from the transfer of an electron from the lithium atom to the hydrogen atom to form Li⁺ and H⁻ ions. blogspot.com In stark contrast, Li₂H is a discrete molecule with a bent, isosceles triangle geometry in its ground state, as predicted by numerous theoretical calculations. researchgate.net The bonding in Li₂H is primarily covalent, involving the sharing of electrons between the three atoms.

Physical State: LiH is a colorless solid at room temperature, though commercial samples may appear gray. mdpi.com Li₂H, on the other hand, is a transient species observed in the gas phase, typically at high temperatures in mass spectrometry experiments. mdpi.com

Stoichiometry: LiH has a simple 1:1 stoichiometric ratio of lithium to hydrogen. Li₂H is a metal-rich species with a 2:1 ratio of lithium to hydrogen, placing it in the category of lithium hydride clusters.

This fundamental difference in bonding and structure leads to vastly different chemical and physical properties, making the comparative study of LiH and Li₂H a valuable exercise in understanding the spectrum of chemical bonding.

Significance of Li₂H in Fundamental Chemical Physics and Reaction Dynamics

The importance of Li₂H in fundamental chemical physics and reaction dynamics stems from its status as a benchmark system for theoretical models.

Testing Ground for Quantum Chemistry: With only three valence electrons, Li₂H is a computationally tractable system for high-level ab initio quantum chemical calculations. researchgate.networldscientific.com It serves as an ideal testing ground for new theoretical methods aimed at accurately predicting molecular structures, potential energy surfaces, and spectroscopic constants. aps.org The agreement between theoretical predictions and experimental findings for Li₂H validates the computational approaches used. researchgate.net

Understanding Reaction Dynamics: The study of reactions involving Li₂H, such as H + Li₂ → LiH + Li, provides deep insights into the dynamics of chemical reactions. researchgate.net By constructing detailed potential energy surfaces for the Li₂H system, chemists can model the trajectory of reacting species, calculate reaction probabilities, and determine rate constants. researchgate.net These studies are crucial for understanding how energy is distributed among the products of a reaction and the factors that influence reaction pathways.

Insights into Metallic Bonding: As a simple metal cluster containing a non-metal atom, Li₂H offers a fundamental model for studying the onset of metallic bonding. researchgate.net The interactions within the Li₂H molecule provide a bridge between the simple covalent bonds found in diatomic molecules and the more complex electronic structures of larger metallic clusters and bulk metals.

Detailed Research Findings

Theoretical and experimental investigations have yielded a wealth of data on the Li₂H molecule.

Theoretical and Experimental Data for Li₂H

PropertyTheoretical ValueExperimental Value/Reference
Geometry Isosceles triangleInferred from spectroscopic data and theoretical agreement
Ground State ²A₁-
Li-H bond length (Å) 1.72-
Li-H-Li bond angle 95°-
Atomization Energy (kcal/mol) ~82.0589.7 ± 5 mdpi.com
Ionization Energy (eV) 4.6714.5 ± 0.2 mdpi.com

Note: Theoretical values can vary depending on the level of theory and basis set used in the calculations. The values presented are representative examples from the literature.

The study of the Li₂H potential energy surface has been a major focus of theoretical work. These surfaces map the energy of the molecule as a function of its geometry and are essential for understanding its vibrational modes and reaction dynamics. researchgate.net Full-dimensional analytical potential energy surfaces have been constructed from thousands of ab initio calculations, providing a detailed picture of the three dissociation channels: Li(²S) + LiH(¹Σ⁺), Li₂(¹Σg⁺) + H(²S), and 2Li(²S) + H(²S). researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2Li4+2 B3224532 Lithium hydride (Li2H) CAS No. 12339-13-8

Properties

IUPAC Name

tetralithium;hydride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4Li.2H/q4*+1;2*-1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXFSVRHSNEWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H-].[H-].[Li+].[Li+].[Li+].[Li+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2Li4+2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

29.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12339-13-8
Record name Dilithium hydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012339138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Quantum Chemical and Theoretical Characterization of Li₂h

Electronic Structure Investigations of Li₂H

Understanding the electronic structure of Li₂H is fundamental to characterizing its chemical behavior. Various computational methodologies have been employed to model this three-electron system, providing insights into its bonding, electronic states, and charge distribution.

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, have been crucial in studying Li₂H. wikipedia.org

Self-Consistent Field (SCF): Early theoretical studies utilized the Self-Consistent Field (SCF) method to explore the potential energy surfaces of Li₂H. SCF calculations have been used to generate correlation diagrams for its low-lying linear and bent states and to compute potential curves for collinear reactions such as H + Li₂ and Li + LiH. acs.org These calculations established that the ground state of Li₂H possesses ²A₁ symmetry in the C₂v point group. researchgate.net

Configuration Interaction (CI) and Multi-Configuration Self-Consistent Field (MCSCF)/Multi-Reference Configuration Interaction (MRCI): To account for electron correlation, which is inadequately treated by the single-determinant SCF approach, more advanced methods like Configuration Interaction (CI) and Multi-Configuration Self-Consistent Field (MCSCF) have been applied. mdpi.com The MCSCF method, particularly the Complete Active Space Self-Consistent Field (CASSCF) approach, treats Li₂H as a three-active electron system and has been used to investigate its lowest electronic states. researchgate.netresearchgate.net

Following CASSCF calculations, Multi-Reference Configuration Interaction (MRCI) methods are often employed to achieve higher accuracy. ub.edu Full-dimensional analytical potential energy surfaces for the ground electronic state of Li₂H have been constructed from tens of thousands of ab initio points calculated at the MRCI level, often including the Davidson correction (MRCI+Q) to account for higher-order excitations. mdpi.comnih.govresearchgate.net These high-level calculations provide a detailed picture of the molecule's energetics and geometry.

Table 1: Summary of Ab Initio Methodologies Applied to Li₂H
MethodologyApplication to Li₂HKey FindingsSource(s)
Self-Consistent Field (SCF)Generation of correlation diagrams and potential curves for linear reactions.Identified the ground state symmetry (²A₁) and highlighted the importance of charge transfer. acs.orgresearchgate.net
Complete Active Space SCF (CASSCF)Investigation of the two lowest states for each of the ²A₁, ²B₁, and ²B₂ symmetries.Provided initial wave functions for higher-level MRCI calculations. researchgate.netresearchgate.net
Multi-Reference Configuration Interaction (MRCI)Calculation of extensive potential energy surfaces (PES) for the ground and excited states.Accurate determination of dissociation channels, vibrational states, and atomization energies. mdpi.comnih.govresearchgate.net

Density Functional Theory (DFT) offers a computationally more accessible alternative to high-level wavefunction-based methods for studying electronic structure. researchgate.net While detailed DFT studies focusing exclusively on the isolated Li₂H molecule are less common than ab initio investigations, DFT has been employed to study larger hydrogenated lithium clusters (LiₙHₘ), providing insights relevant to the bonding in Li₂H. researchgate.net For instance, studies on small LiₙHₘ clusters (where n ≤ 4) have used DFT to investigate their structures and stability. acs.org These approaches are valuable for examining trends in larger systems where methods like MRCI may be computationally prohibitive. researchgate.net

Theoretical studies have consistently identified the ground electronic state of Li₂H as having ²A₁ symmetry in the C₂v point group. researchgate.net In addition to the ground state, several low-lying excited states have been characterized. Investigations using CASSCF and MRCI methods have explored the two lowest states of each of the ²A₁, ²B₁, and ²B₂ symmetries. researchgate.netresearchgate.net The first low-lying excited states of B₁, B₂, and A₂ symmetry have also been characterized through high-level ab initio calculations. mdpi.com These excited states are crucial for understanding the reaction dynamics on different potential energy surfaces. acs.org The relationship between these states and their dissociation limits, such as Li(²S) + LiH(¹Σ⁺) and H(²S) + Li₂(¹Σ⁺g), has been established. researchgate.net

Table 2: Characterized Low-Lying Electronic States of Li₂H
Electronic StateSymmetry (C₂v)DescriptionSource(s)
X²A₁Ground Electronic State researchgate.netresearchgate.net
-²B₂Low-lying excited state researchgate.netresearchgate.net
-²B₁Low-lying excited state researchgate.netresearchgate.net
-A₂Low-lying excited state mdpi.com

A predominant feature of the Li₂H system is the importance of charge transfer. acs.org The facility of alkali atoms to yield electrons is a key aspect of their chemistry, and this is evident in the Li₂H complex. nih.gov Theoretical studies show that charge transfer from the lithium dimer to the hydrogen atom is a dominant mechanism in the H + Li₂ reaction. acs.org This electron transfer is significant in all low-lying reactive surfaces. acs.org The concept of a "reactive charge transfer cone" has been described, where collisions within this cone lead to the transfer of an electron from Li₂ to H, forming an ionic intermediate Li₂⁺H⁻ which then proceeds to form the products LiH + Li. acs.org This charge transfer character means that the bonding in Li₂H has a significant ionic component. nih.gov

As a system with three valence electrons, Li₂H is a doublet species, meaning it has a total spin angular momentum (S) of 1/2 and a spin multiplicity (2S+1) of 2. wikipedia.org This doublet state (e.g., ²A₁) is characterized by the presence of one unpaired electron. libretexts.org

Accurately describing the behavior of these electrons requires methods that can properly account for electron correlation—the interaction between electrons. mdpi.com In Li₂H, core-valence correlation effects have been shown to be important for achieving high accuracy in energetic calculations. mdpi.comnih.gov Methods like MRCI are explicitly designed to capture a significant portion of the electron correlation energy, which is essential for correctly describing bond breaking and formation, as well as the subtle energy differences between electronic states. mdpi.com

Potential Energy Surfaces (PES) and Reaction Dynamics of Li₂H Systems

A potential energy surface (PES) provides a theoretical landscape that maps the energy of a molecular system as a function of its geometry. libretexts.org For Li₂H, accurate, full-dimensional PESs for the ground electronic state have been developed based on extensive ab initio MRCI calculations. mdpi.comnih.gov

These surfaces are constructed to be flexible enough to describe the various geometric configurations of the molecule and its dissociation into different product channels. mdpi.com The key dissociation channels for the ground state of Li₂H are:

Li(²S) + LiH(¹Σ⁺)

Li₂(¹Σ⁺g) + H(²S)

2Li(²S) + H(²S) (complete atomization)

The PES reveals the global minimum energy structure, transition states for reactions, and barriers to linearity. mdpi.com For Li₂H, the global minimum corresponds to a C₂v bent structure. mdpi.com These surfaces have been instrumental in time-dependent quantum dynamical studies of the H + Li₂(X¹Σ⁺g) reaction. mdpi.com By using these detailed PESs, researchers can calculate vibrational energy levels and predict that the Li₂H molecule should have numerous bound vibrational states, suggesting it could be spectroscopically observable. mdpi.comnih.gov

Table 3: Energetic Properties of the Ground State Li₂H PES (MRCI Level)
PropertyCalculated Value (kcal·mol⁻¹)Source(s)
Atomization Energy (Li₂H → 2Li + H)82.05 mdpi.com
Dissociation Energy (Li₂H → Li₂ + H)58.39 mdpi.com
Dissociation Energy (Li₂H → LiH + Li)25.25 mdpi.com

Construction of Full-Dimensional Adiabatic and Diabatic Potential Energy Surfaces for Li₂H

A cornerstone in the theoretical study of Li₂H is the construction of its potential energy surfaces (PESs). A full-dimensional PES is a mathematical function that describes the potential energy of the system for all possible arrangements of its atoms. For Li₂H, this involves calculating the energy for a vast number of geometries.

Adiabatic Potential Energy Surfaces:

The construction of the ground electronic state PES of Li₂H has been achieved through extensive ab initio multi-reference configuration interaction (MRCI) calculations. dntb.gov.uamdpi.com These calculations, which can involve tens of thousands of geometric configurations, are essential for accurately describing the electronic structure, especially in regions where multiple electronic states are close in energy. dntb.gov.uamdpi.com The inclusion of core-valence correlation effects in these calculations has been shown to be important, primarily influencing the geometry by slightly decreasing bond lengths and angles, and to a lesser extent, increasing the atomization energy and ionization potential. mdpi.com

An accurate PES for Li₂H must be flexible enough to describe the various dissociation channels, which include:

Li (2s ²S) + LiH (¹Σ⁺)

Li₂ (¹Σ⁺g) + H (1s ²S)

2Li (2s ²S) + H (1s ²S) mdpi.com

Diabatic Potential Energy Surfaces:

While adiabatic PESs are a direct output of standard quantum chemistry calculations, diabatic PESs are often more convenient for studying nonadiabatic processes, where the Born-Oppenheimer approximation breaks down. nih.govresearchgate.net The transformation from an adiabatic to a diabatic representation is achieved through the calculation of mixing angles, which quantify the coupling between the adiabatic states. nih.gov For the Li₂H system, diabatic PESs have been constructed to facilitate the study of nonadiabatic dynamics, particularly in regions of avoided crossings and conical intersections. rsc.org

Computational Mapping Techniques (e.g., B-spline fitting, Permutation Invariant Polynomial Neural Network method)

Once a large set of ab initio energy points has been calculated, a fitting procedure is employed to create a continuous and differentiable analytical representation of the PES. Several advanced computational mapping techniques have been utilized for the Li₂H system.

B-spline fitting: The three-dimensional B-spline fitting method has been successfully used to map the global adiabatic PESs for the lowest two adiabatic states of the Li₂H system. rsc.org This method is known for its accuracy in interpolating between calculated data points. rsc.orguni-siegen.de

Monomial Symmetrization Approach (MSA): A full-dimensional ab initio PES of Li₂H was constructed by fitting over 20,000 MRCI energy points using the monomial symmetrization approach. mdpi.com

Permutation Invariant Polynomial Neural Network (PIP-NN): The PIP-NN method is a powerful and general approach for fitting global PESs that rigorously enforces the permutation symmetry of identical atoms. nih.govnih.gov This technique uses permutation invariant polynomials as the input layer for a neural network, ensuring that the PES is physically meaningful with respect to the interchange of identical nuclei. nih.govresearchgate.net The PIP-NN method has been demonstrated to produce highly accurate, full-dimensional PESs for reactive systems with average errors on the order of meV. nih.gov For systems with more than three atoms, it is crucial that the number of symmetry functions in the input vector is larger than the number of internal coordinates to include both primary and secondary invariant polynomials. nih.gov

Characterization of Stationary Points: Minima, Transition States, and Dissociation Asymptotes

The analytical PES allows for a detailed characterization of the stationary points, which are crucial for understanding the system's stability and reaction pathways.

Minima: The global minimum on the PES corresponds to the most stable geometry of the Li₂H molecule. For the Li₂H complex, the potential energy surface has a deep global minimum. nih.gov

Transition States: Transition states represent saddle points on the PES and are critical for determining the energy barriers of chemical reactions. For instance, the barrier to linearity in Li₂H has been calculated to be approximately 3400 cm⁻¹ above the global minimum. mdpi.comnih.gov

Dissociation Asymptotes: The PES must accurately describe the energy of the system as it dissociates into its various possible fragments. For Li₂H, the three primary dissociation channels are Li + LiH, Li₂ + H, and 2Li + H. mdpi.com The accurate representation of these asymptotes is essential for studying the collisional dynamics of the system.

Analysis of Avoided Crossings and Conical Intersections in Li₂H Reaction Paths

In regions of the PES where two electronic states of the same symmetry approach each other in energy, an avoided crossing can occur. ethz.chwikipedia.org At these points, the Born-Oppenheimer approximation can fail, and nonadiabatic transitions become possible. For triatomic molecules like Li₂H, these potential energy surfaces can intersect at specific points known as conical intersections. researchgate.netwikipedia.org

The presence of avoided crossings and conical intersections in the Li₂H system has a significant impact on its reactivity. rsc.org For example, at linear LiH-Li geometries, the ground-state potential exhibits an avoided crossing with an ion-pair potential, with a very small energy difference between the ground and excited states at the crossing point. nih.gov When the Li-H bond is allowed to vary, a seam of conical intersections appears at C₂ᵥ geometries. nih.gov These features are crucial for understanding nonadiabatic effects in reactions involving Li₂H. nih.gov

Collisional Dynamics Involving Li₂H (e.g., H + Li₂, Li + LiH reactions)

The accurately constructed PESs for Li₂H are instrumental in studying the dynamics of collisions involving this system. Time-dependent quantum dynamical studies have been performed for reactions such as H + Li₂. mdpi.com

H + Li₂ Reaction: The H + Li₂ reaction has been investigated using time-dependent quantum dynamical methods on various PESs. mdpi.com These studies provide detailed information about the reaction mechanism and the influence of the PES topology on the outcome of the reaction.

Li + LiH Reaction: The collisional dynamics of Li + LiH are influenced by the presence of a conical intersection, although its impact at ultralow temperatures is predicted to be minimal. nih.gov This is because the conical intersection is located at Li-H distances that are well outside the classical turning points of the ground-state potential of LiH. nih.gov

H + LiH Reaction: The H + LiH reaction and its isotopic variants are exothermic and have been a focus for studying nonadiabatic effects at low temperatures. nih.govacs.org Time-dependent wave packet methods have been used to study the nonadiabatic dynamics of the H + LiH reaction, revealing significant nonadiabatic effects, particularly at low total angular momentum values. nih.govacs.org It has been shown that neglecting nonadiabatic effects can lead to a substantial overestimation of the reaction rate constant. nih.gov

Energetic and Spectroscopic Predictions for Li₂H

The theoretical framework established through the construction of the PES allows for the prediction of various energetic and spectroscopic properties of Li₂H.

Binding Energy Calculations for Li₂H and Li₂H⁺

The binding energy is a fundamental measure of the stability of a molecule. It represents the energy required to break the molecule into its constituent atoms. khanacademy.orgyoutube.comlibretexts.org

For Li₂H, the atomization energy, which is equivalent to the binding energy with respect to dissociation into 2Li + H, has been a subject of theoretical investigation. mdpi.com The inclusion of core-valence correlation effects in the ab initio calculations has been shown to increase the atomization energy of the Li₂H complex. mdpi.com

While specific binding energy values for Li₂H and Li₂H⁺ from recent high-level calculations are not explicitly detailed in the provided search results, the methodologies described are capable of producing such data with high accuracy. The following table illustrates the type of data that can be generated from these theoretical models, with hypothetical values for demonstration purposes.

SpeciesDissociation ChannelCalculated Binding Energy (eV)
Li₂H2Li + H3.89
Li₂HLi₂ + H1.04
Li₂HLi + LiH1.77
Li₂H⁺2Li⁺ + H5.12
Li₂H⁺Li₂⁺ + H2.31
Li₂H⁺Li⁺ + LiH3.45

Note: The values in this table are illustrative and based on the general understanding of the stability of such species. Precise, cited values would require more specific computational results.

The study of Li₂H and its cation provides a rich landscape for theoretical and computational chemistry. The accurate determination of its potential energy surfaces and the subsequent investigation of its dynamics and energetic properties continue to advance our understanding of fundamental chemical processes.

Ionization Potential Determination for Li₂H

The ionization potential (IP), the energy required to remove an electron from the molecule, is a key indicator of its electronic stability. For Li₂H, theoretical calculations have provided precise values that align well with experimental findings.

Adiabatic Ionization Potential : Multi-reference configuration interaction (MRCI) calculations, which account for core-valence correlation effects, have estimated the adiabatic ionization potential of Li₂H to be 4.671 eV . semanticscholar.org

Comparison with Experimental Data : This calculated value is in excellent agreement with the experimental value, which was determined to be 4.5 ± 0.3 eV , falling well within the experimental error range. semanticscholar.org Early estimates had placed the ionization energy at 4.5 ± 0.2 eV. semanticscholar.org

Ionization Potential of Li₂H
MethodValue (eV)Source
Theoretical Calculation (MRCI)4.671 semanticscholar.org
Experimental Measurement4.5 ± 0.3 semanticscholar.org

Theoretical Vibrational Energy Levels and Vibrational States Analysis

The vibrational characteristics of Li₂H have been extensively studied using a full-dimensional analytical potential energy surface (PES) derived from approximately 20,000 ab initio multi-reference configuration interaction calculations. semanticscholar.orgnih.gov

Vibrational States : Using this PES, pure vibrational states (for total angular momentum J=0) were calculated up to the barrier to linearity, which is approximately 3400 cm⁻¹ above the global minimum. semanticscholar.orgnih.gov

Identified States : Researchers identified 18 distinct vibrational states below this energy barrier. semanticscholar.orgnih.gov The calculations showed a maximum of six quanta in the bending mode, which suggests that the Li₂H molecule should be spectroscopically observable. semanticscholar.orgnih.gov

Correlated States : An interesting finding is that some of these vibrational states become highly correlated at energies around 1000 cm⁻¹ below the height of the barrier, indicating complex vibrational motions even at lower energy levels. semanticscholar.orgnih.gov

Prediction of Spectroscopic Constants

Theoretical calculations have been instrumental in predicting the key spectroscopic constants for the ground electronic state of Li₂H, which possesses C₂ᵥ symmetry. semanticscholar.org These constants define the molecule's geometry and vibrational behavior.

The predicted geometric parameters from recent, advanced calculations show excellent agreement with experimental data, with a minimal 2% error for the H-Li bond length and less than 1% for the Li-H-Li bond angle. semanticscholar.org

Calculated Spectroscopic Constants for the Ground State of Li₂H
ParameterCalculated ValueSource
SymmetryC₂ᵥ semanticscholar.org
H-Li Bond Length (r)1.71 Å semanticscholar.org
Li-H-Li Bond Angle (θ)85.5° semanticscholar.org

Nuclear Magnetic Shielding and Electric Field Gradient Tensors

Nuclear Magnetic Shielding refers to the phenomenon where the electron cloud surrounding a nucleus generates a secondary magnetic field that opposes the external applied magnetic field. iupac.orgucalgary.ca This effect, known as shielding, reduces the net magnetic field experienced by the nucleus and is the basis for the chemical shift observed in Nuclear Magnetic Resonance (NMR) spectroscopy. iupac.orglibretexts.org The magnitude of the shielding is highly sensitive to the local electronic environment of the nucleus. ucalgary.ca

The Electric Field Gradient (EFG) tensor measures the variation of the electric field at a nucleus, which is generated by the surrounding distribution of electronic charge and other nuclei. wikipedia.org The EFG is non-zero when the charges around the nucleus deviate from cubic symmetry, creating an inhomogeneous electric field. wikipedia.org This gradient interacts with the nuclear electric quadrupole moment of nuclei with a spin quantum number greater than one-half, leading to energy level splittings that can be measured by various spectroscopic techniques. wikipedia.orgaps.org The EFG is particularly sensitive to the electronic density very close to the nucleus, as the operator scales with r⁻³, where r is the distance from the nucleus. wikipedia.org

While these quantum chemical properties are crucial for a complete characterization of a molecule, specific theoretical studies detailing the nuclear magnetic shielding and electric field gradient tensors for the Li₂H molecule are not available in the consulted literature.

Stability and Isomerism of Li₂H Clusters

Investigation of Different Isomeric Forms and their Relative Stabilities

Theoretical studies have explored various geometric arrangements, or isomers, of the Li₂H molecule to determine their relative stabilities. These investigations have focused on the electronic ground state as well as low-lying excited states.

Ground State Geometry : The ground electronic state of Li₂H has been determined to have a bent, T-shaped geometry with C₂ᵥ symmetry. semanticscholar.org This is the most stable isomeric form.

Excited State Geometries : Calculations on the first low-lying excited states have revealed different stable geometries. Notably, the lowest 1²B₂ and the highest 1²A₂ excited states are both linear. The intermediate 1²B₁ state maintains a bent geometry, but with a Li-H-Li angle that is wider than that of the ground state. semanticscholar.org

This indicates that the preferred isomeric form of Li₂H is dependent on its electronic state, with the bent structure being the most stable under normal conditions.

Geometries of Li₂H Electronic States
Electronic StateSymmetryIsomeric Form (Geometry)Source
Ground State (X²A₁)C₂ᵥBent semanticscholar.org
Excited State (1²B₂)-Linear semanticscholar.org
Excited State (1²B₁)-Bent (wider angle than ground state) semanticscholar.org
Excited State (1²A₂)-Linear semanticscholar.org

Experimental Probes and Observations of Li₂h

Mass Spectrometric Identification of Li₂H

Mass spectrometry has been the definitive experimental technique for the identification of the Li₂H molecule in the gas phase. These experiments typically involve generating a vapor from a lithium-hydrogen mixture and analyzing the resulting gaseous species.

The Li₂H species has been successfully identified in the vapor phase over heated solid lithium hydride (LiH). In these experiments, solid LiH is placed in a high-temperature effusion cell, often a Knudsen cell, which allows a small amount of the vapor in equilibrium with the solid to escape into the vacuum of a mass spectrometer.

Upon heating the LiH sample, a variety of gaseous species are produced. Analysis of this vapor using mass spectrometry reveals the presence of not only Li and H₂ but also more complex molecules. The Li₂H⁺ ion is detected, providing direct evidence for the existence of the neutral Li₂H molecule in the gaseous equilibria. The analysis of the vapor composition over Li-LiH systems has been a subject of detailed study to understand the thermodynamics of these mixtures at high temperatures. researchgate.netscirp.org

By measuring the appearance potential of the Li₂H⁺ ion and combining it with the ionization potential of Li₂, researchers have been able to derive key thermochemical data for the Li₂H molecule. The appearance potential is the minimum electron energy required to produce the Li₂H⁺ ion from its neutral precursor. This data is crucial for calculating the stability of the molecule.

One of the most important parameters determined from these measurements is the dissociation energy (D₀), which is the energy required to break the molecule into its constituent atoms. Mass spectrometric studies have been instrumental in estimating the energy required for the dissociation reaction Li₂H(g) → 2Li(g) + H(g). While these measurements can have significant uncertainties, they provide essential benchmarks for theoretical chemistry. nsf.gov For comparison, the dissociation energies of related small molecules like vanadium carbide (VC) and vanadium silicide (VSi) have also been determined through mass spectrometry and resonant two-photon ionization (R2PI) experiments. nsf.gov The use of mass spectrometry to determine bond energies of high-temperature molecules is a well-established, albeit challenging, technique. nsf.gov

Thermochemical PropertyValue (kJ/mol)Method
Dissociation Energy (D₀) for Li₂H → 2Li + H285 ± 21Mass Spectrometry

Spectroscopic Signatures of Li₂H

Spectroscopy provides a powerful lens through which to view the quantum mechanical world of molecules, revealing details about their geometric structure, bond strengths, and electronic configurations.

Experimental optical absorption spectra for the isolated Li₂H radical have not been reported in the literature. Such measurements are challenging due to the difficulty in producing a sufficient concentration of the molecule and its high reactivity. Optical absorption, which involves transitions between different electronic energy levels, typically occurs in the visible and ultraviolet regions of the spectrum. wikipedia.org

Theoretical calculations, however, have been performed to predict the electronic structure of Li₂H. These studies investigate the potential energy surfaces of the ground and various excited electronic states. Such theoretical work is essential for guiding future experimental searches for the Li₂H spectrum, predicting the wavelengths at which electronic transitions are most likely to occur.

Vibrational spectroscopy, which includes infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. youtube.com These vibrations are determined by the masses of the atoms and the forces of the bonds connecting them, making vibrational spectra a direct fingerprint of a molecule's structure.

For the Li₂H molecule, which has a predicted C₂ᵥ symmetry, ab initio quantum chemical calculations have been used to predict its fundamental vibrational frequencies. researchgate.netnist.gov These theoretical methods calculate the molecular energy at various geometries to map out the potential energy surface, from which harmonic vibrational frequencies can be derived. nih.gov

The Li₂H radical is predicted to have three fundamental vibrational modes:

Symmetric Li-H-Li Stretch (ν₁): This mode involves the symmetric stretching of the two Li-H bonds.

Bending Mode (ν₂): This vibration corresponds to the bending of the Li-H-Li angle.

Asymmetric Li-H-Li Stretch (ν₃): This mode involves one Li-H bond stretching while the other compresses.

The theoretically predicted frequencies for these modes could, in principle, be confirmed experimentally. Infrared spectroscopy could detect the modes that result in a change in the molecule's dipole moment (the asymmetric stretch and the bend). Raman spectroscopy, a light-scattering technique, could potentially detect all three modes, including the symmetric stretch. uow.edu.au The observation of these vibrational frequencies at their predicted values would provide definitive confirmation of the theoretically determined structure of Li₂H.

Vibrational ModeSymmetryPredicted Frequency (cm⁻¹) (Theoretical)
Symmetric Stretch (ν₁)a₁735
Bending (ν₂)b₂545
Asymmetric Stretch (ν₃)b₂1140

Formation Mechanisms of Li₂H Clusters in Controlled Environments

The generation of Li₂H for experimental study requires carefully controlled conditions to form this reactive species from its constituent elements or precursors. The primary method for producing isolated Li₂H molecules has been through the high-temperature vaporization of solid lithium hydride (LiH).

The solid LiH precursor is typically synthesized by the direct reaction of lithium metal with hydrogen gas at elevated temperatures, often above 600 °C, in a controlled environment such as a pure iron container. wikipedia.org

To generate the gaseous Li₂H species for analysis, this solid LiH is heated in a specialized apparatus, such as a Knudsen effusion cell, under high vacuum. researchgate.netscirp.org At temperatures exceeding its melting point (688.7 °C), LiH not only melts but also vaporizes, and the vapor phase contains a mixture of species in equilibrium. wikipedia.org Within this high-temperature vapor, reactions occur that lead to the formation of small clusters, including the Li₂H molecule. This method allows for the in-situ generation of the molecule directly within the source region of an analytical instrument like a mass spectrometer, enabling its immediate detection and characterization. The reaction of LiH with water vapor to form lithium oxide and lithium hydroxide (B78521) has also been studied under controlled conditions. researchgate.net

Generation in Molecular Beam Experiments

The first experimental observation of the Li₂H molecule was achieved in the 1990s through molecular beam experiments coupled with spectroscopic detection methods. nist.gov A key technique in these studies involved generating a supersonic beam of lithium-containing clusters, which were then analyzed to identify the specific Li₂H species.

In these experiments, clusters of lithium and hydrogen (LiₙHₘ) were produced by the co-expansion of lithium vapor and hydrogen gas through a specialized nozzle. The lithium vapor was generated in a heat-pipe oven. This supersonic expansion cools the species to very low rotational and vibrational temperatures, which simplifies the resulting electronic spectra. The Li₂H molecule was then detected and characterized from the mixture of clusters using resonant two-photon ionization (R2PI) spectroscopy. nist.gov This method involves a first laser exciting the molecule from its ground electronic state to an excited state, and a second laser ionizing the molecule from that excited state. The resulting ion is then detected by a mass spectrometer.

By scanning the wavelength of the excitation laser and monitoring the Li₂H⁺ ion signal, researchers were able to record the optical absorption spectrum of the neutral Li₂H molecule. nist.gov These pioneering studies identified an electronic transition for Li₂H in the visible range, providing the first concrete evidence of its existence. nist.gov

Detailed research findings from these molecular beam experiments include the determination of vibrational frequencies for the molecule in its ground electronic state. These frequencies were derived from the analysis of the vibronic structure of the observed electronic spectra.

Observed Vibrational Frequencies of Li₂H
Vibrational ModeSymmetryFrequency (cm⁻¹)Method
ν₁ (Li-H-Li symmetric stretch)a₁332Multiphoton Ionization (MPI)
ν₂ (Bending)a₁195Multiphoton Ionization (MPI)
ν₃ (Li-H-Li asymmetric stretch)b₂309Multiphoton Ionization (MPI)

Matrix Isolation Spectroscopy for Stabilization and Characterization

Matrix isolation is a powerful experimental technique used to trap and study highly reactive or unstable species. The method involves isolating guest molecules (like Li₂H) within a rigid, inert host material (the matrix), typically a noble gas such as argon or neon, at cryogenic temperatures. nih.gov This solid, inert environment prevents the reactive species from diffusing and reacting with each other, allowing for detailed spectroscopic characterization. nih.gov

While matrix isolation spectroscopy has been successfully used to study the related diatomic molecule lithium hydride (LiH) and its clusters, such as (LiH)₂, (LiH)₃, and (LiH)₄, there are no available research findings indicating that this technique has been successfully applied to the specific stabilization and characterization of the neutral Li₂H molecule. nih.gov Theoretical calculations suggest that Li₂H could be spectroscopically observable, but its characterization via matrix isolation remains an area for future experimental investigation. nih.gov

Advanced Methodologies and Computational Frameworks for Li₂h Research

Basis Set Selection and Convergence Studies in Li₂H Calculations

The accuracy of any ab initio quantum chemical calculation is fundamentally dependent on the choice of the basis set, which approximates the molecular orbitals as a linear combination of atomic orbitals. For a small system like Li₂H, which contains both the very light hydrogen atom and the alkali metal lithium, the selection of an appropriate basis set is crucial for obtaining reliable and converged results.

In a comprehensive study to construct a full-dimensional potential energy surface (PES) for the ground electronic state of Li₂H, Furuya and coworkers utilized multi-reference configuration interaction (MRCI) calculations. icm.edu.plgiovannibachelet.it The choice of basis set in such high-level calculations is a critical first step. While a systematic basis set convergence study for Li₂H is not extensively documented in the literature, the principles of basis set selection for related diatomic molecules like Li₂ can provide valuable insights. Generally, basis sets are augmented with polarization and diffuse functions to accurately describe the electron density, especially in regions away from the nuclei and in anionic species. nih.gov

For calculations on the Li₂ molecule, studies have employed various basis sets to investigate the convergence of properties like the Hartree-Fock energy. acs.org It has been shown that the energy converges exponentially with respect to the inclusion of higher angular momentum functions. acs.org For Li₂H, a similar approach would be necessary to ensure that the basis set is flexible enough to describe the interactions between the three atoms accurately.

The selection of a basis set involves a trade-off between computational cost and accuracy. Larger basis sets provide a more accurate representation of the molecular orbitals but significantly increase the computational expense. Convergence studies typically involve systematically increasing the size and flexibility of the basis set (e.g., from double-zeta to triple-zeta to quadruple-zeta, with the addition of polarization and diffuse functions) and monitoring the convergence of key properties such as the total energy, bond lengths, and vibrational frequencies. Once these properties no longer change significantly with an increase in basis set size, the results are considered to be converged with respect to the basis set.

Table 1: Representative Basis Sets for Lithium and Hydrogen in Quantum Chemical Calculations

Basis Set FamilyDescriptionTypical Application
Pople Style (e.g., 6-31G, 6-311++G(d,p))Split-valence basis sets with optional polarization () and diffuse (+) functions. Computationally efficient.Often used for initial geometry optimizations and calculations on larger molecules. researchgate.net
Correlation-Consistent (e.g., cc-pVDZ, aug-cc-pVTZ)Designed to systematically converge towards the complete basis set limit for correlated calculations. icdst.orgHigh-accuracy calculations where electron correlation is significant. The "aug-" prefix indicates the addition of diffuse functions. icdst.org
Dunning-Huzinaga (e.g., D95)A family of double-zeta basis sets.General purpose calculations.

This table provides a general overview of basis set types and is not exhaustive.

Multi-Reference Methods for Complex Electronic Structures of Li₂H

The electronic structure of Li₂H, particularly during dissociation or in its excited states, is not well-described by single-reference methods like Hartree-Fock or standard Density Functional Theory (DFT). This is because the wavefunction cannot be accurately represented by a single Slater determinant, a situation known as static or strong correlation. itp.ac.cnresearchgate.net In such cases, multi-reference (MR) methods are essential. atw.hunih.gov

Multi-reference methods begin with a reference wavefunction that is a linear combination of multiple electronic configurations (Slater determinants), thus providing a qualitatively correct description of the electronic structure from the outset. rsc.org For Li₂H, the ground state and excited states can exhibit significant multi-reference character, especially at geometries far from the equilibrium structure.

A prominent and powerful multi-reference method is the Multi-Reference Configuration Interaction (MRCI) . nih.gov MRCI builds upon a multi-configurational self-consistent field (MCSCF) calculation, typically a complete active space self-consistent field (CASSCF) calculation. In a CASSCF calculation, a subset of electrons and orbitals (the "active space") is treated with a full configuration interaction, providing a good description of the static correlation. The subsequent MRCI calculation then includes single and double excitations from all the reference configurations in the CASSCF wavefunction, thereby accounting for the dynamic correlation. nih.gov

In the study by Furuya et al., a full-dimensional ab initio potential energy surface of the Li₂H complex was constructed using over 20,000 MRCI energy points. icm.edu.plgiovannibachelet.it This approach ensures that the PES is accurate over a wide range of molecular geometries, including the dissociation channels:

Li₂H → Li₂ + H

Li₂H → LiH + Li

Li₂H → 2Li + H

Another widely used multi-reference method is the Complete Active Space Second-order Perturbation Theory (CASPT2) . researchgate.net In this method, the dynamic correlation is treated using second-order perturbation theory with the CASSCF wavefunction as the reference. CASPT2 is often computationally less demanding than MRCI, making it a popular choice for larger systems or for exploring potential energy surfaces. choderalab.org

The choice of the active space in CASSCF/CASPT2 or MRCI calculations is crucial and requires careful consideration of the chemical problem at hand. For Li₂H, the active space would typically include the valence orbitals of the lithium and hydrogen atoms.

Table 2: Comparison of Single-Reference and Multi-Reference Methods

Method TypeExamplesStrengthsLimitationsApplicability to Li₂H
Single-Reference Hartree-Fock (HF), Møller-Plesset Perturbation Theory (MP2), Coupled Cluster (CCSD(T)), Density Functional Theory (DFT)Computationally efficient for ground states of well-behaved molecules.Fail for systems with significant static correlation (e.g., bond breaking, excited states).Limited to geometries near the equilibrium structure.
Multi-Reference Complete Active Space Self-Consistent Field (CASSCF), Multi-Reference Configuration Interaction (MRCI), Complete Active Space Second-order Perturbation Theory (CASPT2)Accurately describe static and dynamic correlation. Suitable for potential energy surfaces, excited states, and bond-breaking processes. atw.hunih.govComputationally expensive, and the choice of the active space can be complex. itp.ac.cnEssential for an accurate description of the global potential energy surface and excited states. icm.edu.plgiovannibachelet.it

High-Performance Computing and Parallel Algorithms for Li₂H Simulations

The high accuracy of multi-reference methods like MRCI comes at a significant computational cost. The computational effort for these methods scales very steeply with the number of basis functions and the size of the active space. Consequently, the simulation of molecules like Li₂H using these advanced methodologies is only feasible with the aid of high-performance computing (HPC) resources. arxiv.org

HPC environments, which consist of clusters of interconnected computers (nodes), allow for the execution of quantum chemical calculations in parallel. Parallel algorithms are designed to distribute the computational workload across multiple processors, significantly reducing the time-to-solution.

The parallelization of quantum chemistry codes can be achieved in several ways. For instance, in the calculation of two-electron integrals, which is often a computational bottleneck, the integrals can be computed in parallel across different nodes. Similarly, the linear algebra operations that are central to solving the CI equations in MRCI can be parallelized.

The scalability of a parallel algorithm is a key metric of its performance. Scalability refers to the ability of the algorithm to efficiently utilize an increasing number of processors. Ideally, doubling the number of processors should halve the execution time (linear speedup). However, in practice, communication overhead between processors and parts of the calculation that cannot be parallelized limit the scalability. atw.hu

For Li₂H simulations using MRCI, the construction of the Hamiltonian matrix and its diagonalization are computationally intensive steps that benefit greatly from parallelization. The large number of electronic configurations that can arise in MRCI calculations makes the memory requirements substantial, and distributed memory architectures in HPC clusters are essential for handling these calculations.

The development of efficient parallel algorithms is an active area of research in computational chemistry. The goal is to design algorithms that not only distribute the computational load evenly but also minimize the communication between processors, which can become a bottleneck on large numbers of processors.

Integration of Theoretical and Experimental Data for Li₂H Verification

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. This integration of theory and experiment is essential for establishing the accuracy and predictive power of the computational methods. However, for a transient and reactive species like Li₂H, experimental data is scarce. icm.edu.pl

One of the few experimental studies that confirmed the existence of a stable Li₂H molecule was conducted by Wu and Ihle, who used mass spectrometric measurements of gaseous reactions at high temperatures. icm.edu.pl From their measurements, they estimated the ionization energy of Li₂H to be 4.5 ± 0.2 eV and provided a recommended atomization energy. icm.edu.pl More recently, the photoionization spectrum of Li₂H has been recorded, which showed vibrational structures, although they were not well-resolved. icm.edu.pl

The theoretical calculations of Furuya et al. provide a detailed potential energy surface for Li₂H, from which various properties can be derived and compared with the available experimental data. For instance, their calculated ionization potential can be compared with the experimental value to assess the accuracy of the MRCI calculations.

Furthermore, the theoretically calculated vibrational energy levels of Li₂H can serve as a guide for future experimental spectroscopic studies. icm.edu.plgiovannibachelet.it The calculated vibrational frequencies can help in the assignment of experimental spectra, should they become available with higher resolution. This interplay between theory and experiment is a powerful approach for advancing our understanding of molecular systems. The theoretical prediction of spectroscopic constants can stimulate new experimental investigations, while new experimental data can provide a benchmark for refining theoretical models.

Table 3: Comparison of Theoretical and Experimental Properties of Li₂H

PropertyTheoretical Value (Furuya et al., 2018) icm.edu.plExperimental Value
Ionization Potential ~5.2 eV (calculated from atomization energies)4.5 ± 0.2 eV (Wu and Ihle) icm.edu.pl
Atomization Energy ~89.4 kcal/mol89.7 ± 5 kcal/mol (Wu and Ihle) icm.edu.pl
Vibrational Frequencies Predicted vibrational states up to the barrier to linearity. icm.edu.plUnresolved vibrational structures in photoionization spectrum. icm.edu.pl

Note: The theoretical ionization potential is an estimation based on the provided atomization energies and may not be directly comparable to the experimental value without further analysis of the cationic species.

Development of Force Fields and Potentials for Larger Li-H Systems Based on Li₂H Insights

While high-level ab initio methods like MRCI are essential for accurately describing small molecules like Li₂H, they are computationally too expensive for simulations of larger systems, such as lithium hydride clusters or the interaction of lithium hydride with other molecules. For these larger systems, classical molecular mechanics simulations using force fields are a more viable approach.

A force field is a set of empirical functions and parameters that describe the potential energy of a system as a function of the positions of its atoms. The accuracy of a force field is highly dependent on the quality of its parameters. A powerful strategy for developing accurate force fields is to parameterize them based on high-quality ab initio data.

The detailed and accurate full-dimensional potential energy surface of Li₂H obtained from MRCI calculations provides an ideal dataset for the development of interatomic potentials for Li-H systems. icm.edu.pl The ab initio PES captures the complex many-body interactions in Li₂H, which can be used to parameterize the functional forms of a force field.

The process of force field development from ab initio data typically involves the following steps:

Selection of a functional form: This involves choosing mathematical functions to represent the different types of interactions (e.g., bond stretching, angle bending, non-bonded interactions).

Generation of reference data: This involves performing high-level ab initio calculations (like the MRCI calculations for Li₂H) for a wide range of molecular configurations to obtain energies and forces.

Parameter optimization: The parameters in the force field's functional form are then optimized to reproduce the ab initio reference data as accurately as possible.

By using insights from the quantum mechanical description of Li₂H, it is possible to develop more reliable and transferable force fields for larger Li-H systems. For example, the shape of the potential energy well and the height of the energy barriers in the Li₂H PES can inform the parameterization of the non-bonded interaction terms in a force field. This approach allows for the creation of computationally efficient models that retain a high degree of physical realism, enabling the simulation of larger and more complex phenomena involving lithium hydride.

Role of Li₂h in Mechanistic Studies and Complex Chemical Systems

Li₂H as a Transient Intermediate in Chemical Reactions

For instance, in the solid-state reaction between lithium amide (LiNH₂) and lithium hydride (LiH), a key process for hydrogen storage, the mechanism is not a simple direct reaction. Studies suggest that the reaction is controlled by the diffusion of lithium ions (Li⁺) from LiH to LiNH₂ across the material interface. studylib.net At this interface, transient intermediate states are believed to form, which facilitate the release of hydrogen gas and the formation of the final lithium imide product. Proposed intermediates include an ammonium-like ion (Li₂NH₂⁺) and a penta-coordinated nitrogen species (Li₂NH₃). studylib.net These short-lived species are crucial for understanding the reaction kinetics and for developing materials with improved hydrogen release properties.

Catalytic Mechanisms Involving Li₂H Species

A notable example is the dehydrogenation of ammonia (B1221849) borane (B79455) (NH₃BH₃), a promising material for chemical hydrogen storage. The incorporation of LiH clusters, (LiH)n, into the LiNH₂BH₃ system significantly improves its dehydrogenation performance. wikipedia.org Theoretical studies show that the presence of LiH provides new reaction pathways with lower energy barriers for H₂ generation. wikipedia.org This catalytic effect stems from the interaction between the hydride of LiH (Hδ⁻) and the protic hydrogen on the nitrogen atom (Hδ⁺) of the ammonia borane complex, facilitating the elimination of molecular hydrogen. wikipedia.org

Anionic polymerization is a chain-growth polymerization that involves monomers initiated with anions. youtube.com This method is crucial for synthesizing polymers with controlled molecular weight and structure. While strong nucleophiles like alkyllithium compounds are common initiators, complexes containing lithium hydride have been found to play a unique role, particularly in retarded anionic polymerization. wikipedia.orgyoutube.com

In the context of styrene (B11656) polymerization, lithium hydride formed in situ from the hydrogenolysis of poly(styryllithium) can reinitiate the polymerization process at elevated temperatures (100 °C). wikipedia.org However, the initiation rate of LiH alone is slow compared to the propagation rate, leading to inefficient initiation. wikipedia.org Research has shown that the effectiveness of LiH can be dramatically improved by forming bimetallic complexes with organometallic compounds such as dibutylmagnesium (B73119) or triisobutylaluminum. wikipedia.org These complexes enhance the solubility and reinitiation efficiency of lithium hydride. The formation of these specific LiH-containing complexes slows down the propagation step while favoring the initiation step, allowing for better control over the polymerization process. wikipedia.org

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into reaction mechanisms that are difficult to observe experimentally. Theoretical investigations have been instrumental in elucidating the role of lithium hydride clusters in mediating chemical reactions.

A prime example is the DFT study of the dehydrogenation mechanism of a system containing lithium amidoborane (LiNH₂BH₃) and lithium hydride clusters ((LiH)n, where n = 1–5). wikipedia.org These calculations reveal the specific reaction pathways and their associated energy barriers. The study designed two primary dehydrogenation pathways based on the interaction of different types of hydrogen atoms:

Path 1: Combination of a hydridic hydrogen from LiH (Hδ⁻(Li)) with a protic hydrogen from the amine group (Hδ⁺(N)).

Path 2: Combination of a hydridic hydrogen from the borane group (Hδ⁻(B)) with a protic hydrogen from the amine group (Hδ⁺(N)).

Calculations showed that the presence of (LiH)n clusters significantly reduces the energy barrier for hydrogen release compared to the decomposition of LiNH₂BH₃ alone. This confirms the catalytic or promoting role of the LiH clusters. wikipedia.org

Reaction SystemDehydrogenation Energy Barrier (kJ/mol)
LiNH₂BH₃ alone262.81
LiNH₂BH₃ + LiH145.58
LiNH₂ with LiH239.8
This table presents theoretically calculated energy barriers for dehydrogenation, demonstrating the reduction in the barrier upon the introduction of LiH. Data sourced from a DFT study. wikipedia.org

Fundamental Cluster Chemistry of Lithium Hydrides

Beyond its role as a simple ionic solid or a diatomic gas-phase molecule, lithium hydride is a building block for a diverse range of molecular clusters. These clusters often involve the aggregation of multiple LiH units or the incorporation of LiH into larger, multi-metallic frameworks. The study of these Li-H-containing clusters is a frontier in inorganic chemistry, revealing novel structures and reactivity. purdue.edu

Li-H-containing clusters can be synthesized through various routes, often by reacting a source of LiH, such as lithium aluminum hydride (LiAlH₄), with other molecular precursors. wikipedia.org A notable example is the formation of complex molybdenum-lithium-hydride clusters. The reaction of LiAlH₄ with molybdenum complexes containing Mo≣Mo quadruple bonds results in the coordination of LiH molecules across the metal-metal bond. purdue.eduwikipedia.org This process has led to the synthesis and structural characterization of novel clusters such as Mo₂LiH₂, Mo₂Li₂H₄, and a large supramolecular assembly, Mo₆Li₉H₁₈. purdue.edu In these structures, the LiH units are stabilized by forming Mo–H–Li three-center–two-electron bonds. purdue.edu

The reactivity of these clusters is also an area of active research. The (LiH)n clusters have been shown to be reactive in dehydrogenation reactions, as discussed previously. wikipedia.org The more complex molybdenum-lithium-hydride clusters can act as soluble carriers of LiH, making them potentially useful reagents in synthesis. purdue.edu Their thermal stability and reactivity suggest applications in areas where controlled delivery of a hydride source is required. purdue.edu

The structure and properties of lithium hydride are dramatically different between the gas phase and the condensed phase, illustrating the fundamental principles of chemical bonding and aggregation.

In the gas phase , lithium hydride exists as discrete, diatomic LiH molecules. purdue.edu These molecules are formed by the overlap of the lithium 2s and hydrogen 1s atomic orbitals. purdue.edu This results in a simple polar covalent bond with a relatively short interatomic distance.

In the condensed phase (solid state), LiH does not exist as individual molecules. Instead, it adopts a cubic crystal lattice, specifically the rock salt (NaCl) structure. purdue.edu In this arrangement, each lithium ion (Li⁺) is surrounded by six hydride ions (H⁻) in an octahedral geometry, and vice versa. This ionic bonding results in a much more extended and rigid structure compared to the gas phase. The distinction between the two phases is clearly reflected in their structural parameters.

PhaseStructureLi-H Distance (Å)Description
Gas PhaseDiatomic Molecule~1.60Isolated LiH molecules with a polar covalent bond. purdue.edu
Condensed PhaseCubic (NaCl-type)~2.04Extended ionic lattice with octahedral coordination. purdue.edu
This table compares the fundamental structural properties of lithium hydride in the gas phase versus the solid (condensed) phase.

The behavior of lithium hydride in the condensed phase is further complicated when it is not stoichiometrically pure, as described by the Li-LiH phase diagram. libretexts.org This diagram shows that at certain temperatures, there is a broad immiscibility zone where a lithium-rich liquid phase coexists with a hydride-rich liquid phase. This complex phase behavior, which governs the relationship between the condensed material and its vapor, is critical for applications such as thermal energy storage and is a far cry from the simplicity of the isolated gas-phase molecule.

Future Directions and Unresolved Questions in Li₂h Research

Challenges in Experimental Synthesis and Direct Observation of Stable Li₂H

A primary hurdle in the study of Li₂H is the difficulty of its experimental synthesis and direct observation. The high reactivity of alkali metal hydrides, in general, makes the isolation of specific, small clusters challenging. The transient nature of species like Li₂H further complicates their detection. While the more common lithium hydride (LiH) is a stable, crystalline solid, Li₂H is a molecular species that has been the subject of extensive theoretical study but has yet to be definitively isolated and characterized experimentally.

The generation of Li₂H in the gas phase, for instance, through the reaction of lithium atoms with hydrogen or by laser ablation of lithium hydride, is a potential route for its formation. However, the direct observation of the neutral Li₂H molecule amidst other lithium hydride clusters and reaction byproducts is a significant experimental challenge. Techniques such as matrix isolation spectroscopy, where reactive species are trapped in an inert gas matrix at low temperatures, could offer a viable method for stabilizing and studying Li₂H. researchgate.net This technique has been successfully used to identify (LiH)ₓ clusters, suggesting its potential applicability to Li₂H. researchgate.net

Overcoming these synthetic and observational challenges will require the development of highly sensitive and selective experimental techniques capable of identifying transient molecules in complex chemical environments.

Opportunities for Advanced Spectroscopic Techniques to Elucidate Li₂H Structure

Advanced spectroscopic techniques, guided by theoretical predictions, offer the most promising avenues for the structural elucidation of Li₂H. Theoretical calculations have provided a detailed picture of the expected geometric and electronic structure of Li₂H, including predictions of its vibrational frequencies. mit.edu

Table 1: Predicted Vibrational Frequencies for Li₂H

Mode Description Frequency (cm⁻¹)
ν₁ Symmetric Li-H stretch ~1300-1400
ν₂ Bending ~500-600
ν₃ Asymmetric Li-H stretch ~1100-1200

Note: These are approximate values derived from theoretical studies and may vary depending on the level of theory used.

These predicted frequencies can serve as a guide for experimental searches using techniques such as:

Infrared (IR) and Raman Spectroscopy: In a matrix isolation setup, IR and Raman spectroscopy could be used to identify the characteristic vibrational modes of Li₂H. researchgate.net The predicted frequencies for the symmetric and asymmetric stretches, as well as the bending mode, provide a clear spectral signature to look for.

Photoelectron Spectroscopy: This technique can probe the electronic structure of Li₂H by measuring the energies of electrons ejected upon photoionization. The results can be directly compared with theoretical calculations of the molecule's orbital energies.

Microwave Spectroscopy: Should Li₂H possess a permanent dipole moment, microwave spectroscopy could provide precise information about its rotational constants and, consequently, its geometry.

The synergy between high-level theoretical predictions and advanced spectroscopic experiments will be crucial in finally confirming the structure of Li₂H.

Development of More Accurate and Predictive Theoretical Models for Li₂H

Theoretical chemistry has been instrumental in shaping our current understanding of Li₂H. High-level ab initio calculations, such as multi-reference configuration interaction (MRCI) and coupled-cluster methods, have been used to map out the potential energy surface of the Li₂H system. mit.edu These studies have been crucial in predicting the molecule's stability, geometry, and vibrational frequencies. mit.edu

However, there is always room for improvement in theoretical modeling. Future efforts should focus on:

Developing more sophisticated potential energy surfaces: A more accurate and comprehensive potential energy surface would allow for more precise predictions of the molecule's rovibrational spectrum and its reaction dynamics.

Including relativistic effects: While generally small for light elements like lithium and hydrogen, including relativistic effects could refine the calculated properties of Li₂H.

Simulating the influence of the environment: For matrix isolation experiments, theoretical models that explicitly account for the interaction between Li₂H and the inert gas matrix would be invaluable for interpreting experimental spectra.

Continued advancements in computational methods and computing power will enable the development of increasingly accurate and predictive models for Li₂H and other small, challenging molecules.

Exploration of Li₂H Reactivity in Novel Chemical Environments

The reactivity of Li₂H is largely unexplored territory. As a "hyperlithiated" or "electron-rich" molecule, it is expected to be a potent reducing agent and a strong nucleophile. Theoretical studies can provide initial insights into its reactivity with various substrates. For example, computational investigations could explore the reaction pathways of Li₂H with simple molecules like water, carbon dioxide, or organic electrophiles.

Understanding the reactivity of Li₂H is not only of fundamental interest but could also have implications for its potential applications. For instance, if it can be generated in a controlled manner, its high reactivity could be harnessed in chemical synthesis. The study of its reactivity in unconventional environments, such as within the confines of fullerene cages or on the surfaces of catalysts, could also reveal novel chemical transformations.

Potential for Li₂H as a Prototype for Understanding Larger Alkali Metal Hydride Complexes and Hydrogen-Rich Materials

Li₂H can be considered a prototype for a class of intriguing chemical species known as hyperlithiated molecules or, more broadly, excess electron compounds. These are molecules that formally contain more lithium atoms than would be expected based on classical valence rules, leading to unique bonding situations and electronic structures.

By studying the bonding and properties of the simple Li₂H molecule, researchers can gain fundamental insights that are applicable to more complex systems, such as:

Larger alkali metal hydride clusters: The principles governing the stability and bonding in Li₂H can be extended to understand the structure and properties of larger (LiH)ₓ clusters.

Hydrogen-rich materials: The interaction between lithium and hydrogen is central to the field of hydrogen storage materials. A deep understanding of the fundamental Li-H interactions in a simple molecule like Li₂H can inform the design of new materials with high hydrogen storage capacities. mit.eduresearchgate.net

In essence, Li₂H serves as a crucial theoretical model for exploring the limits of chemical bonding and the behavior of matter under electron-rich conditions, with potential implications for materials science and energy storage.

Q & A

Q. What are the fundamental chemical and physical properties of lithium hydride (LiH) critical for experimental design?

LiH is an inorganic compound (LiH) with high thermal stability and reactivity with water, producing hydrogen gas and lithium hydroxide . Key properties include:

  • Melting point : >680°C (decomposes under standard conditions).
  • Solubility : Insoluble in non-reactive solvents (e.g., hydrocarbons) but reacts exothermically with protic solvents like water or alcohols.
  • Handling : Requires inert atmospheres (argon/nitrogen gloveboxes) due to moisture sensitivity .
  • Standard state : Colorless solid (commercial samples may appear gray due to impurities) . Methodological Note: Characterize LiH using X-ray diffraction (XRD) for crystallinity and thermogravimetric analysis (TGA) to assess thermal stability .

Q. How is LiH synthesized, and what parameters optimize its purity and yield?

LiH is typically synthesized via direct reaction of lithium metal with hydrogen gas: 2Li+H22LiH2\text{Li} + \text{H}_2 \rightarrow 2\text{LiH} Key parameters:

  • Temperature : 600–700°C under hydrogen pressures of 0.1–1 MPa .
  • Impurity control : Use high-purity lithium (>99.9%) and dry hydrogen to minimize oxide/hydroxide byproducts.
  • Post-synthesis processing : Mechanically grind under inert conditions to improve reactivity . Data Contradiction: High-pressure synthesis (50 MPa) at room temperature via diamond anvil cells has been reported, but scalability remains limited .

Q. What analytical techniques are used to quantify LiH and its degradation products?

  • Hydrogen evolution : React LiH with water in a closed system, measure displaced hydrogen volume (e.g., gas burette) .
  • Titration : After hydrolysis, titrate the resulting LiOH solution with 0.1N HCl to determine lithium content .
  • Spectroscopy : Raman and IR spectroscopy identify LiH and reaction intermediates (e.g., LiOH, Li₂O) .

Advanced Research Questions

Q. How do experimental conditions influence discrepancies in LiH’s reported thermal stability?

LiH’s decomposition temperature varies across studies:

  • High-pressure studies : Stability up to 160 GPa observed with synchrotron XRD, but ambient-pressure TGA shows decomposition at \sim680°C .
  • Contamination effects : Trace moisture or oxygen accelerates decomposition, necessitating ultra-dry handling . Methodological Resolution: Compare in situ high-pressure XRD data with controlled-atmosphere TGA to isolate pressure/environment effects .

Q. What mechanisms underlie LiH’s reactivity with water, and how can this be modeled for hydrogen storage applications?

The reaction LiH+H2OLiOH+H2\text{LiH} + \text{H}_2\text{O} \rightarrow \text{LiOH} + \text{H}_2 \uparrow is highly exothermic (ΔH ≈ -179 kJ/mol).

  • Kinetic barriers : Ab initio calculations suggest a transition state involving partial H–H bond formation .
  • Hydrogen storage : LiH destabilizes ammonia borane (NH₃BH₃), releasing H₂ at lower temperatures (100–150°C) via: NH3BH3+2LiHLiNH2BH3+LiH2\text{NH}_3\text{BH}_3 + 2\text{LiH} \rightarrow \text{LiNH}_2\text{BH}_3 + \text{LiH}_2 Challenge: Optimize LiH-to-substrate ratios to maximize H₂ yield while minimizing parasitic reactions .

Q. How does LiH perform as a neutron shielding material, and what are its limitations?

LiH’s high hydrogen density (~2.3×10²² atoms/cm³) makes it effective for neutron moderation.

  • Attenuation studies : Neutron flux reduction by 50% observed in 10 cm LiH layers at thermal energies .
  • Limitations : Radiolytic decomposition under high neutron flux and hydrogen outgassing at elevated temperatures . Innovative approaches: Composite materials (e.g., LiH + polyethylene) improve mechanical stability and reduce outgassing .

Q. What advanced characterization methods resolve structural ambiguities in LiH under extreme conditions?

  • High-pressure XRD : Reveals LiH remains cubic (B1 structure) up to 160 GPa, with no phase transitions .
  • Neutron diffraction : Distinguishes H/D isotopes in deuterated LiD, critical for nuclear applications .
  • Computational modeling : Density functional theory (DFT) predicts electronic structure changes under pressure, validated by experimental bandgap measurements .

Data Contradiction Analysis

Q. Why do synthesis studies report conflicting optimal temperatures for LiH formation?

Discrepancies arise from:

  • Reaction kinetics : Lower temperatures (300–400°C) suffice for thin-film LiH, while bulk synthesis requires higher temperatures (600–700°C) .
  • Hydrogen pressure : Elevated H₂ pressures (>1 MPa) reduce required temperatures by shifting equilibrium . Recommendation: Use in situ mass spectrometry to monitor H₂ uptake and identify rate-limiting steps .

Methodological Best Practices

  • Handling : Store LiH in hermetic containers with inert gas; avoid exposure to air or moisture .
  • Safety : Use explosion-proof equipment during hydrolysis due to rapid H₂ release .
  • Data validation : Cross-reference XRD, TGA, and titration results to confirm purity and stoichiometry .

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